2-Ethoxy-1-phenylpropan-1-one
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Overview
Description
2-Ethoxy-1-phenylpropan-1-one is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is soluble in organic solvents. This compound is a derivative of propiophenone, where the ethoxy group is attached to the first carbon of the propanone chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1-phenylpropan-1-one can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with chloroacetone in the presence of an aluminum chloride catalyst.
Zeolite-Catalyzed Isomerization: Another method involves the isomerization of phenyl propylene oxide using a zeolite catalyst.
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is preferred due to its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Ethoxy-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. At the molecular level, it acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethoxy-1-phenylpropan-1-one is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
50739-79-2 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethoxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-13-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
QUUUXVUKQKVTFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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